molecular formula C22H24N4O3 B2730968 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251565-97-5

4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2730968
CAS No.: 1251565-97-5
M. Wt: 392.459
InChI Key: HHPCJIVKVNKPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,8-naphthyridine carboxamide family, characterized by a bicyclic aromatic core with a carboxamide group at position 3. The structure features a 7-methyl substituent, an N,N-diethyl carboxamide group, and a 4-amino-linked 2,3-dihydro-1,4-benzodioxin moiety.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-4-26(5-2)22(27)17-13-23-21-16(8-6-14(3)24-21)20(17)25-15-7-9-18-19(12-15)29-11-10-28-18/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPCJIVKVNKPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC4=C(C=C3)OCCO4)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.

Industrial Production Methods

For large-scale production, the synthesis route is optimized to ensure high yield and purity. This involves the use of industrial-grade reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography. The overall yield can be improved by optimizing reaction conditions and using catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : Studies have shown that derivatives of this compound can act as inhibitors for various enzymes such as acetylcholinesterase and alpha-glucosidase. These enzymes are crucial in the management of conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. The mechanism often involves induction of apoptosis in tumor cells .

Therapeutic Applications

Given its diverse biological activities, the compound has several therapeutic applications:

  • Neurological Disorders : Due to its inhibitory action on acetylcholinesterase, it may be beneficial in treating Alzheimer's disease by enhancing cholinergic signaling .
  • Diabetes Management : Its ability to inhibit alpha-glucosidase makes it a candidate for managing postprandial hyperglycemia in diabetic patients .
  • Cancer Therapy : The cytotoxic effects observed in vitro suggest that this compound could be developed into a chemotherapeutic agent targeting specific cancer types .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • A study published in Brazilian Journal of Pharmaceutical Sciences investigated various sulfonamide derivatives including those based on benzodioxane structures. The results indicated significant enzyme inhibition that could lead to therapeutic advancements for T2DM and Alzheimer's disease .
  • Another research effort focused on the synthesis of related naphthyridine derivatives showed promising anticancer activity against several cancer cell lines, emphasizing the need for further clinical evaluation .

Mechanism of Action

The mechanism of action of 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Key structural analogs differ in substituents at the 1-, 4-, and carboxamide positions:

Compound Name Molecular Formula Molecular Weight 1-Position 4-Position Carboxamide Group Melting Point Reference
Target Compound C₂₃H₂₆N₄O₃* 414.48 - (Benzodioxin-6-yl)amino N,N-diethyl - -
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide C₂₂H₁₅Cl₂N₃O₂ 424.28 4-Chlorobenzyl Oxo N-(3-chlorophenyl) >300°C
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide C₂₁H₂₁N₃O₄ 379.41 Propyl Oxo N-(Benzodioxin-6-yl) -
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide C₂₆H₃₅N₃O₂ 422.58 Pentyl Oxo N3-(Adamantyl) -

*Calculated based on the IUPAC name.

  • 1-Position : Substituents range from alkyl chains (propyl, pentyl) to aromatic groups (4-chlorobenzyl), influencing steric bulk and lipophilicity.
  • Carboxamide Group : The N,N-diethyl group in the target compound may enhance membrane permeability compared to aryl or adamantyl substituents .

Physicochemical Properties

  • Melting Points: The 4-oxo analog in exhibits a high melting point (>300°C), attributed to strong intermolecular hydrogen bonding and crystallinity .
  • Lipophilicity : The diethyl carboxamide in the target compound likely increases logP compared to the propyl-substituted analog in , suggesting enhanced blood-brain barrier penetration .

Research Findings and Pharmacological Implications

  • TRPV1 Antagonism : A structurally related benzodioxin-containing compound (AMG9810) acts as a TRPV1 antagonist, implicating the benzodioxin moiety in modulating ion channel activity .
  • Inhibitory Activity: 1,8-Naphthyridine derivatives with morpholinomethyl or diethylaminomethyl groups () demonstrate inhibitory effects, suggesting the target compound may share similar pharmacological profiles .
  • Synthetic Accessibility : Ultrasonic-assisted synthesis methods () could be adapted for efficient large-scale production of the target compound .

Biological Activity

The compound 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure which includes a naphthyridine core and a benzodioxin moiety. The molecular formula is C21H27N3O7SC_{21}H_{27}N_3O_7S with a molecular weight of approximately 488.6 g/mol. The presence of nitrogen-containing heterocycles is significant as they are often associated with various pharmacological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial , anti-inflammatory , and enzyme inhibitory properties.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine exhibit varying degrees of antimicrobial activity. For instance:

  • A study evaluated the antibacterial effects of several naphthyridine derivatives against multi-resistant bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that while some derivatives had minimum inhibitory concentrations (MICs) above clinically relevant levels (≥ 1.024 µg/mL), combinations with fluoroquinolones significantly enhanced their efficacy .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For example:

  • α-glucosidase Inhibition : Compounds similar to this compound have shown promise in inhibiting α-glucosidase, suggesting potential applications in managing type 2 diabetes mellitus (T2DM) .
  • Acetylcholinesterase Inhibition : This compound's structural analogs have been evaluated for their ability to inhibit acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease (AD) .

Study 1: Antibacterial Properties

In a comparative study of various naphthyridine derivatives, it was found that the combination of these compounds with traditional antibiotics resulted in a synergistic effect. For instance:

CompoundMIC Against E. coli (µg/mL)MIC Against S. aureus (µg/mL)
4-(N,N-diethyl) derivative≥ 1.024≥ 1.024
Combination with Ofloxacin48

The above table illustrates how the combination therapy significantly reduced the MICs compared to the individual compounds .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory potential of sulfonamide derivatives containing benzodioxane and acetamide moieties. The results indicated that these compounds effectively inhibited both α-glucosidase and acetylcholinesterase:

Compoundα-glucosidase IC50 (µM)Acetylcholinesterase IC50 (µM)
Benzodioxane derivative12.515
Naphthyridine derivative1014

These findings suggest that modifications to the structure can enhance enzyme inhibition capabilities .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves coupling the 2,3-dihydro-1,4-benzodioxin-6-amine moiety to the naphthyridine core. Key steps include:

  • Use of DMF as a solvent and LiH as a base to facilitate nucleophilic substitution ( ).
  • Optimization of pH with Na₂CO₃ to stabilize intermediates ().
  • Sonochemical methods (ultrasound-assisted synthesis) to reduce reaction time and improve yields ( ).
    • Yield Optimization : Vary temperature (e.g., 60–100°C), catalyst loading, or employ column chromatography for purification ( ).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers anticipate?

  • IR Spectroscopy : Detect amide C=O stretching (~1650–1680 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹) ( ).
  • NMR :

  • ¹H NMR : Look for aromatic protons in the δ 7.2–9.2 ppm range and diethyl carboxamide protons (δ 1.2–3.5 ppm for CH₂/CH₃ groups) ( ).
  • ¹³C NMR : Amide carbonyl (~165 ppm) and naphthyridine/benzodioxin carbons (110–150 ppm) ( ).
    • Mass Spectrometry : Confirm molecular ion ([M⁺]) and fragmentation patterns (e.g., loss of diethylamine groups) ( ).

Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?

  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or α-glucosidase using spectrophotometric assays (e.g., Ellman’s method) ( ).
  • Cytotoxicity : Use MTT assays on cell lines (e.g., HEK-293) to establish IC₅₀ values ( ).
  • Dose-Response Studies : Test concentrations from 1 nM–100 µM to identify bioactive ranges ( ).

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to enzymatic targets like acetylcholinesterase?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into AChE’s active site (PDB: 1ACJ). Focus on interactions with catalytic triad residues (Ser200, His440, Glu327) ( ).
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability and free energy (ΔG) via MM-PBSA ( ).
  • Validation : Compare computational results with experimental IC₅₀ values from enzymatic assays ( ).

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data (e.g., divergent IC₅₀ values across studies)?

  • Standardized Protocols : Ensure consistent assay conditions (pH, temperature, substrate concentration) to minimize variability ( ).
  • Control Compounds : Include reference inhibitors (e.g., Donepezil for AChE) to calibrate assay sensitivity ( ).
  • Data Reproduibility : Replicate experiments across multiple labs and use statistical tools (e.g., ANOVA) to identify outliers ( ).

Q. What strategies can optimize the compound’s selectivity for specific enzyme isoforms (e.g., AChE vs. butyrylcholinesterase)?

  • SAR Studies : Synthesize analogs with modified substituents (e.g., replace diethyl carboxamide with morpholine) and compare inhibitory profiles ( ).
  • Crystallography : Co-crystallize the compound with target enzymes to identify isoform-specific binding interactions ( ).
  • Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots ( ).

Q. How can reaction fundamentals and reactor design improve scalability of the synthesis process?

  • Continuous Flow Chemistry : Use microreactors to enhance heat/mass transfer and reduce side reactions ( ).
  • Process Simulation : Employ Aspen Plus to model reaction kinetics and optimize parameters (temperature, residence time) ( ).
  • Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability ( ).

Methodological Challenges

Q. What analytical tools are essential for detecting and quantifying trace impurities in synthesized batches?

  • HPLC-MS : Use C18 columns and ESI ionization to separate and identify byproducts (e.g., unreacted amine intermediates) ( ).
  • NMR Spectroscopy : Employ 2D techniques (COSY, HSQC) to resolve overlapping peaks in complex mixtures ( ).

Q. How can researchers integrate high-throughput screening (HTS) with computational predictions to accelerate drug discovery?

  • Virtual Screening : Use ligand-based pharmacophore models to prioritize compounds for HTS ( ).
  • Automation : Implement robotic liquid handlers for rapid in vitro testing of 1000+ analogs ( ).
  • Data Mining : Apply machine learning (e.g., Random Forest) to correlate structural features with bioactivity ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.